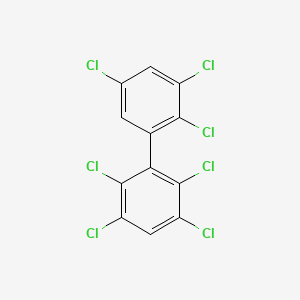

2,2',3,3',5,5',6-Heptachlorobiphenyl

概要

説明

2,2’,3,3’,5,5’,6-Heptachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs). These compounds are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. PCBs were widely used in industrial applications due to their chemical stability and insulating properties. they were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, and chlorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl, involved the direct chlorination of biphenyl in the presence of a catalyst. The process was designed to produce mixtures of PCBs with varying degrees of chlorination, which were then separated and purified for specific applications .

化学反応の分析

Types of Reactions: 2,2’,3,3’,5,5’,6-Heptachlorobiphenyl undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of chlorine atoms, typically using reducing agents such as sodium borohydride.

Substitution: This reaction involves the replacement of chlorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

Major Products:

Oxidation: Chlorinated benzoic acids.

Reduction: Partially dechlorinated biphenyls.

Substitution: Hydroxylated or aminated biphenyls.

科学的研究の応用

Scientific Research Applications

Research has shown that PCBs can disrupt endocrine function. Studies indicate that exposure to 2,2',3,3',5,5',6-Heptachlorobiphenyl affects estrogen receptor (ER) activity. For instance, a study found that high PCB levels correlated with decreased ER-mediated activity in human serum samples . This highlights the compound's relevance in toxicology and its potential role in endocrine disruption.

Case Studies on Health Impacts

Several epidemiological studies have linked PCB exposure to adverse health outcomes. For example:

- Maternal Transfer of Contaminants : A study conducted in Slovakia examined the transfer of PCBs from pregnant women to their offspring. It quantified PCB levels in maternal sera and assessed potential developmental impacts on children .

- Estrogenic Activity Assessment : In another study involving human serum samples from PCB-contaminated areas, researchers measured estrogenic and antiestrogenic activities linked to PCB exposure using bioassays . The findings indicated that certain PCB congeners could exhibit both estrogenic and antiestrogenic effects.

Regulatory and Industrial Applications

Due to their hazardous nature, PCBs are no longer used in new products; however, they are still present in older electrical equipment and building materials. Their analysis remains crucial for regulatory compliance and environmental remediation efforts.

Analytical Techniques

Various analytical methods are employed for detecting and quantifying PCBs:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Commonly used for environmental samples.

- High-Performance Liquid Chromatography (HPLC) : Useful for separating PCB congeners before quantification.

作用機序

2,2’,3,3’,5,5’,6-Heptachlorobiphenyl exerts its effects through several mechanisms:

Ligand-activated transcriptional activator: It binds to the xenobiotic response element (XRE) promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the cytochrome P450 1A1 (CYP1A1) gene.

Biochemical and toxic effects: It mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation.

類似化合物との比較

2,2’,3,3’,5,5’,6-Heptachlorobiphenyl is unique among polychlorinated biphenyls due to its specific pattern of chlorination. Similar compounds include:

2,2’,3,4,4’,5’-Hexachlorobiphenyl: This compound has six chlorine atoms attached to the biphenyl moiety and is known for its similar toxicological properties.

2,2’,3,4,5,5’,6-Heptachlorobiphenyl: This compound has a different pattern of chlorination but shares similar chemical and toxicological properties.

生物活性

2,2',3,3',5,5',6-Heptachlorobiphenyl (PCB 178) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals known for their environmental persistence and potential toxicity. This article explores the biological activity of PCB 178, focusing on its mechanisms of action, toxicological effects, and relevant research findings.

- Molecular Formula : C₁₂H₃Cl₇

- Molecular Weight : 395.32 g/mol

- Chlorine Atoms : Seven chlorine atoms contribute to its stability and hydrophobicity.

PCB 178 primarily targets the circadian clock , specifically inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction disrupts normal circadian rhythms and can lead to various health issues:

- Inhibition of PER1 : PCB 178 represses the CLOCK-ARNTL/BMAL1 heterodimer-mediated transcriptional activation of PER1, affecting sleep patterns and hormonal regulation.

- Bioaccumulation : Its lipophilic nature allows PCB 178 to accumulate in fatty tissues, leading to prolonged exposure in biological systems.

Toxicological Effects

Research indicates several significant toxicological effects associated with PCB 178:

- Endocrine Disruption : PCB 178 interferes with hormonal systems in animals, potentially leading to reproductive and developmental issues .

- Carcinogenic Potential : Some studies suggest that PCB 178 may exhibit carcinogenic properties, although more research is needed to confirm these effects.

- Metabolic Disruption : The compound's interference with cellular signaling pathways may result in metabolic disorders.

Cellular Effects

PCB 178 influences cell function through various mechanisms:

- Gene Expression : It activates multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as CYP1A1.

- Cell Signaling Pathways : The compound impacts cellular metabolism by altering gene expression and signaling pathways involved in detoxification processes.

Comparative Analysis with Similar Compounds

| Compound Name | Chlorination Pattern | Biological Activity |

|---|---|---|

| 2,2',3,3',4,4',5-Heptachlorobiphenyl | Different positions | Similar endocrine disruption |

| 2,2',3,3',4,4',6-Heptachlorobiphenyl | Different positions | Unique reactivity and biological effects |

| 2,2',3,4',5,5',6-Heptachlorobiphenyl | Different positions | Distinct environmental behavior |

The unique chlorination pattern of PCB 178 influences its chemical reactivity and biological activity compared to other heptachlorobiphenyls.

Environmental Persistence

PCB 178 has been detected in various environmental matrices, including fish tissues. A study conducted by the EPA evaluated PCB concentrations in fish samples from contaminated sites. The target mean PCB concentration for ecological protection was set at specific thresholds (e.g., 2.3 mg/kg for certain locations) to mitigate risks to wildlife .

Health Impact Studies

Research has shown that exposure to PCBs like PCB 178 is associated with adverse health outcomes. A notable study assessed the impact of PCBs on human health and found correlations between PCB exposure and increased rates of certain cancers as well as reproductive health issues .

特性

IUPAC Name |

1,2,4,5-tetrachloro-3-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-4-1-5(10(17)6(14)2-4)9-11(18)7(15)3-8(16)12(9)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIBKXHMIXUQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074162 | |

| Record name | 2,2',3,3',5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-67-9 | |

| Record name | PCB 178 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,3',5,5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',5,5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5,5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6A5D9JJE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。